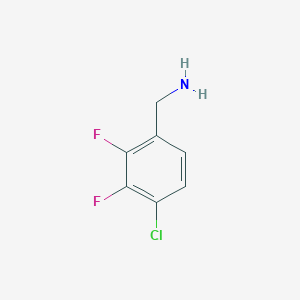

(4-Chloro-2,3-difluorophenyl)methanamine

Description

Contextual Significance in Organic Synthesis and Fluorinated Molecules

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. Fluorine's high electronegativity and relatively small size can lead to increased metabolic stability, enhanced binding affinity to biological targets, and improved lipophilicity, all of which are desirable traits in pharmaceutical and agrochemical candidates. Consequently, the development of synthetic methodologies for the preparation of fluorinated building blocks is an area of intense research.

Compounds like (4-Chloro-2,3-difluorophenyl)methanamine serve as versatile synthons. The chloro and fluoro substituents on the aromatic ring can be exploited in various cross-coupling reactions, allowing for the construction of complex molecular architectures. The methanamine moiety provides a nucleophilic center and a handle for further functionalization, enabling the formation of amides, sulfonamides, and other derivatives with potential biological activity. Research into the synthesis of novel sulfonamide derivatives, for instance, has demonstrated their potential as anticancer and radiosensitizing agents. nih.gov

Foundational Research on Related Arylmethanamine Compounds

While specific research on this compound is not extensively documented in publicly available literature, the broader class of arylmethanamines has been a subject of significant investigation. These compounds are fundamental building blocks in medicinal chemistry and have been incorporated into a wide range of therapeutic agents.

For example, related fluorinated benzylamines are key intermediates in the synthesis of important pharmaceuticals. The synthesis of 2,4-difluorobenzylamine, an important intermediate for the anti-AIDS drug Dolutegravir, has been a focus of process chemistry research. google.comgoogle.com Synthetic routes to this and other similar amines often involve the reduction of a corresponding nitrile or oxime, or the direct amination of a benzyl (B1604629) halide. These established methods provide a foundation for the potential synthesis of this compound.

Furthermore, studies on the reactions of substituted anilines and benzylamines have provided insights into their reactivity. For instance, the reaction of 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with aniline (B41778) derivatives has been studied to understand substituent effects on nucleophilic aromatic substitution reactions. researchgate.net Such foundational work helps in predicting the reactivity and potential synthetic applications of novel arylmethanamines like the title compound.

Chemical and Physical Properties

While extensive experimental data for this compound is limited, computational tools and data from isomeric compounds provide valuable predicted properties.

| Property | Value |

| Molecular Formula | C₇H₆ClF₂N |

| Molecular Weight | 177.58 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Note: The properties listed are based on computational predictions for the specified isomer and may differ from experimental values. Data for a related isomer, (3-Chloro-2,4-difluorophenyl)methanamine (CAS 886761-65-5), is available in public databases. nih.gov

Strategic Approaches to Precursor Synthesis

Synthesis of 4-Chloro-2,3-difluorobenzaldehyde and Analogous Aldehydes

The direct synthesis of 4-Chloro-2,3-difluorobenzaldehyde is not widely documented in readily available literature, but its preparation can be achieved through established organometallic and formylation techniques applied to its logical precursor, 1-chloro-2,3-difluorobenzene (B1304198).

One of the most versatile and reliable strategies for this transformation is ortho-lithiation followed by formylation. thieme-connect.de In this approach, the fluorine atoms on the 1-chloro-2,3-difluorobenzene ring can act as ortho-directing groups. thieme-connect.de Treatment with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures can selectively remove a proton from the position between the chlorine and fluorine atoms (C4 position). The resulting aryllithium species is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to yield the desired aldehyde after aqueous workup. thieme-connect.de

Another powerful method for the formylation of electron-rich aromatic rings is the Vilsmeier-Haack reaction. organic-chemistry.orgchemistrysteps.comnrochemistry.comwikipedia.org This reaction employs a Vilsmeier reagent, typically generated in situ from DMF and phosphorus oxychloride (POCl₃). chemistrysteps.comnrochemistry.comwikipedia.org The electron-donating nature of the halogen substituents on 1-chloro-2,3-difluorobenzene makes it a suitable substrate for this electrophilic substitution, which would yield 4-Chloro-2,3-difluorobenzaldehyde. organic-chemistry.orgwikipedia.org

Alternatively, analogous multi-substituted benzaldehydes can be synthesized via the oxidation of the corresponding toluenes. For instance, 2,3-difluorobenzaldehyde can be prepared from 2,3-difluorotoluene using an oxidizing system such as hydrogen peroxide in the presence of cobalt(II) acetate and sodium molybdate catalysts. chemicalbook.com A similar approach could theoretically be applied if 4-chloro-2,3-difluorotoluene were available.

Table 1: Common Formylation Methods for Aromatic Precursors

| Method | Reagents | Substrate Requirement | Key Features |

|---|---|---|---|

| ortho-Lithiation | 1. Strong base (e.g., n-BuLi) 2. Formylating agent (e.g., DMF) | Arene with an ortho-directing group (e.g., F, Cl, OMe) | High regioselectivity; requires low temperatures. |

| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich arene | Mild conditions; suitable for many aromatic and heteroaromatic compounds. |

Halogenation and Fluorination Techniques in Precursor Derivatization

The synthesis of the required precursors often involves specific halogenation and fluorination steps to achieve the desired 1-chloro-2,3-difluoro substitution pattern.

Fluorination: A primary method for introducing fluorine onto an aromatic ring is the Balz-Schiemann reaction. jmu.eduresearchgate.net This multi-step process involves the diazotization of a primary aromatic amine with nitrous acid (often generated from NaNO₂) in the presence of tetrafluoroboric acid (HBF₄) or by using reagents like t-butyl nitrite with boron trifluoride etherate. researchgate.netgoogle.com The resulting diazonium tetrafluoroborate salt is then isolated and thermally decomposed to yield the corresponding fluoroarene. google.comgoogleapis.com For example, 1-chloro-3,4-difluorobenzene can be synthesized from 5-chloro-2-fluoroaniline through this classic transformation. google.comgoogleapis.com This demonstrates a reliable pathway for converting an amino group to a fluorine atom at a specific position.

Chlorination: The introduction of a chlorine atom onto the aromatic ring is typically achieved through electrophilic aromatic substitution. For instance, aniline derivatives can be chlorinated using reagents like N-chlorosuccinimide (NCS). Similarly, other activated aromatic compounds, such as 2,4-difluoronitrobenzene, can be chlorinated with chlorine gas in the presence of a catalyst like iodine. google.com The specific regioselectivity of the chlorination depends on the directing effects of the substituents already present on the ring.

Properties

IUPAC Name |

(4-chloro-2,3-difluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2N/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIYNFZCDCAGVHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CN)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Spectroscopic Elucidation

Single-Crystal X-ray Diffraction Analysis of (4-Chloro-2,3-difluorophenyl)methanamine Analogues

The analysis of analogues, such as (4-Chloro-2-fluorophenyl)[1-(2,6-difluorophenyl)but-3-enyl]amine, offers a template for understanding the likely geometric parameters of this compound. nih.gov In such structures, the geometry around the aminomethyl group is expected to be tetrahedral. The bond lengths and angles within the difluorochlorophenyl ring will be influenced by the electronic effects of the halogen substituents.

| Parameter | Expected Value/Range | Rationale/Comparison |

| C-Cl Bond Length | ~1.74 Å | Typical for aromatic C-Cl bonds. |

| C-F Bond Length | ~1.35 Å | Typical for aromatic C-F bonds. |

| C-C (aromatic) | 1.37 - 1.40 Å | Standard benzene (B151609) ring bond lengths, with minor variations due to substituents. |

| C-CH₂ Bond Length | ~1.51 Å | Standard sp²-sp³ C-C single bond. |

| CH₂-N Bond Length | ~1.47 Å | Standard sp³ C-N single bond. |

| C-C-N Angle | ~112° | Influenced by steric factors of the aromatic ring. |

This table presents expected bond parameters for this compound based on standard values and data from analogous structures.

The solid-state architecture of this compound analogues is dictated by a network of intermolecular interactions. mdpi.com The primary amine group is a potent hydrogen bond donor, while the fluorine and chlorine atoms can act as weak hydrogen bond acceptors.

Key interactions expected to govern the crystal packing include:

N-H···N Hydrogen Bonds: Primary amines can form hydrogen bonds, linking molecules into chains or dimers.

N-H···F Hydrogen Bonds: The fluorine atoms on the aromatic ring can act as acceptors for the amine protons, a common motif in fluorinated organic compounds. nih.govresearchgate.net In the crystal structure of an analogue, weak intermolecular N-H···F hydrogen bonds link molecules into centrosymmetric dimers. nih.gov

Halogen Bonding: Although weaker, interactions involving the chlorine atom (C-Cl···N or C-Cl···F) could also play a role in the supramolecular assembly.

These interactions collectively guide the formation of specific packing motifs, such as chains, sheets, or more complex three-dimensional networks, influencing the material's physical properties like melting point and solubility. rsc.orgnih.gov

Vibrational Spectroscopy for Molecular Structure Assignment

Vibrational spectroscopy provides a fingerprint of the molecule, with specific absorption and scattering bands corresponding to the vibrational modes of its functional groups.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the amine, the substituted benzene ring, and the carbon-halogen bonds. Pure benzylamine (B48309) typically displays two N-H stretching bands for the primary amine group. researchgate.net Salt formation or strong hydrogen bonding can significantly perturb the vibrational modes of the amine group. researchgate.net

| Wavenumber (cm⁻¹) | Assignment | Description |

| 3400 - 3250 | N-H Stretching | Asymmetric and symmetric stretching of the primary amine (-NH₂). Expected as two distinct bands. researchgate.net |

| 3100 - 3000 | Aromatic C-H Stretching | Stretching vibrations of the C-H bonds on the phenyl ring. |

| 2950 - 2850 | Aliphatic C-H Stretching | Asymmetric and symmetric stretching of the methylene (B1212753) (-CH₂) group. |

| 1625 - 1575 | N-H Bending (Scissoring) | In-plane bending of the -NH₂ group. |

| 1600 - 1450 | C=C Ring Stretching | Aromatic ring skeletal vibrations. |

| 1300 - 1100 | C-F Stretching | Strong absorptions characteristic of aryl-fluorine bonds. |

| 1100 - 1000 | C-N Stretching | Stretching vibration of the benzyl-amine C-N bond. |

| 850 - 550 | C-Cl Stretching | Characteristic stretching vibration for the aryl-chlorine bond. researchgate.net |

This table outlines the expected FT-IR absorption bands for this compound based on characteristic group frequencies.

Raman spectroscopy complements FT-IR by providing information on the polarizability changes during molecular vibrations. It is particularly useful for analyzing symmetric vibrations and skeletal modes of the aromatic ring that may be weak in the IR spectrum.

Key expected features in the Raman spectrum include:

Ring Breathing Mode: An intense, sharp band characteristic of the benzene ring, typically observed around 1000 cm⁻¹. Its exact position would be sensitive to the substitution pattern.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are also visible, though often weaker than in the IR spectrum.

C-F and C-Cl Stretching: Carbon-halogen stretching modes are observable and can confirm the presence of these substituents. ijtsrd.com

Skeletal Deformations: Low-frequency modes corresponding to in-plane and out-of-plane deformations of the substituted ring provide structural information.

The combination of FT-IR and Raman data allows for a more complete assignment of the fundamental vibrational modes of the molecule. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Structure Determination

NMR spectroscopy is the most powerful tool for elucidating the precise chemical structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments would provide unambiguous confirmation of the connectivity and electronic environment of each atom.

¹H NMR: The proton NMR spectrum would feature two main regions. The aminomethyl protons (-CH₂-) would likely appear as a singlet or a broadened singlet around 3.8-4.8 ppm, with the exact shift depending on the solvent and concentration. The two aromatic protons would resonate in the 7.0-7.5 ppm region. Their signals would appear as complex multiplets due to coupling with each other (³JHH) and with the two adjacent fluorine atoms (³JHF and ⁴JHF).

¹³C NMR: The ¹³C NMR spectrum would show seven distinct carbon signals. The benzylic carbon (-CH₂-) is expected in the range of 40-55 ppm. oregonstate.edursc.org The six aromatic carbons would appear between 110 and 160 ppm. The carbons directly bonded to fluorine (C-2 and C-3) would appear as large doublets due to one-bond C-F coupling (¹JCF), which can be as large as 280 Hz. jeolusa.comjeol.com The other ring carbons would also exhibit smaller couplings to the fluorine atoms (²JCF, ³JCF).

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. nih.govalfa-chemistry.com The two fluorine atoms at positions 2 and 3 are chemically non-equivalent and would give rise to two distinct signals. Each signal would be split into a doublet by the other fluorine atom (³JFF). Further splitting would be observed due to coupling with the neighboring aromatic protons (³JHF and ⁴JHF). The chemical shifts would be characteristic of aryl fluorides, influenced by the electronic effects of the chloro and aminomethyl substituents. alfa-chemistry.com

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |

| ¹H | -CH₂- | 3.8 - 4.8 | s (or t if coupled to -NH₂) |

| ¹H | -NH₂ | 1.5 - 3.0 (variable) | br s |

| ¹H | Ar-H | 7.0 - 7.5 | m (due to H-H and H-F coupling) |

| ¹³C | -CH₂- | 40 - 55 | t (in proton-coupled spectrum) |

| ¹³C | Ar-C | 110 - 160 | d, t, m (due to C-F coupling) |

| ¹³C | Ar-C-F | 140 - 165 | d (¹JCF ≈ 240-280 Hz) |

| ¹⁹F | Ar-F | -110 to -150 | m or dd (due to F-F and F-H coupling) |

This table summarizes the predicted NMR spectral data for this compound. Chemical shifts are referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

Proton and Carbon-13 NMR Chemical Shift and Coupling Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopies are powerful tools for probing the chemical environment of each atom within a molecule. The chemical shifts (δ) are indicative of the electronic environment, while coupling constants (J) reveal information about the connectivity of neighboring atoms.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the benzylic methylene protons. The aromatic region would likely display complex splitting patterns due to proton-proton and proton-fluorine couplings.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| H-5 | 7.20 - 7.40 | ddd (doublet of doublet of doublets) | J(H-F), J(H-H) |

| H-6 | 7.00 - 7.20 | ddd (doublet of doublet of doublets) | J(H-F), J(H-H) |

| -CH₂- | 3.80 - 4.00 | s (singlet) or t (triplet if coupled to NH₂) | - |

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The presence of highly electronegative fluorine atoms will significantly influence the chemical shifts of the aromatic carbons, and carbon-fluorine couplings (¹JCF, ²JCF, ³JCF) will be observed.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

|---|---|---|

| C-1 | 135 - 140 | dd (doublet of doublets) |

| C-2 | 148 - 152 (¹JCF) | d (doublet) |

| C-3 | 145 - 150 (¹JCF) | d (doublet) |

| C-4 | 125 - 130 | d (doublet) |

| C-5 | 120 - 125 | d (doublet) |

| C-6 | 115 - 120 | s (singlet) or d (doublet) |

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the atoms within this compound, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings. For instance, correlations between the aromatic protons (H-5 and H-6) would be expected, helping to trace the connectivity within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C-5, C-6, and the benzylic methylene group (-CH₂) by correlating them to their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): While not critical for the basic connectivity of this relatively rigid molecule, NOESY could provide through-space correlations, which can be useful in confirming spatial proximities of atoms.

The combination of these 1D and 2D NMR techniques would provide a comprehensive and unambiguous structural elucidation of this compound, confirming the substitution pattern and the electronic environment of each atom.

Computational Chemistry and Theoretical Investigations of 4 Chloro 2,3 Difluorophenyl Methanamine

Density Functional Theory (DFT) Studies

No specific data available.

No specific data available.

No specific data available.

Intermolecular Interaction Analysis (Theoretical)

No specific data available.

No specific data available.

To facilitate the creation of the requested detailed article, it would be necessary for researchers to first conduct and publish computational studies on (4-Chloro-2,3-difluorophenyl)methanamine. Such studies would provide the foundational data required for a thorough and accurate scientific discussion as outlined.

Theoretical Studies on Reactivity and Reaction Mechanisms

Theoretical studies are instrumental in predicting the chemical behavior of molecules. For this compound, computational methods can offer a detailed understanding of its reactivity and the mechanisms of its potential reactions. These studies often employ quantum mechanical calculations to determine the electronic structure and energy of the molecule.

Fukui functions are a key concept in Density Functional Theory (DFT) that help in identifying the most reactive sites within a molecule. They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of where a molecule is most susceptible to electrophilic, nucleophilic, or radical attack.

The Fukui function, denoted as f(r), can be resolved into site-specific values known as condensed Fukui functions. These are calculated for each atom in the molecule and are categorized as:

f+ : for nucleophilic attack (where an electron is accepted)

f- : for electrophilic attack (where an electron is donated)

f0 : for radical attack

A higher value of a particular Fukui function on an atom indicates a greater propensity for that type of reaction to occur at that site. For a molecule like this compound, the halogen substituents (chloro and fluoro groups) and the aminomethyl group significantly influence the electron distribution and, consequently, the reactivity of the aromatic ring and the benzylic position.

Below is an illustrative data table of condensed Fukui functions for a model substituted benzylamine (B48309), demonstrating how these values are typically presented and interpreted.

Interactive Table: Illustrative Condensed Fukui Functions for a Substituted Benzylamine

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

| C1 | 0.045 | 0.032 | 0.039 |

| C2 | 0.068 | 0.051 | 0.060 |

| C3 | 0.033 | 0.048 | 0.041 |

| C4 | 0.075 | 0.025 | 0.050 |

| C5 | 0.029 | 0.065 | 0.047 |

| C6 | 0.052 | 0.049 | 0.051 |

| C(benzylic) | 0.089 | 0.015 | 0.052 |

| N | 0.152 | 0.008 | 0.080 |

| Cl | 0.012 | 0.021 | 0.017 |

| F(ortho) | 0.018 | 0.029 | 0.024 |

| F(meta) | 0.015 | 0.026 | 0.021 |

Note: The data in this table is hypothetical and serves as an example of how Fukui functions are used to analyze molecular reactivity. The numbering of the carbon atoms in the phenyl ring starts from the carbon attached to the methanamine group.

From this illustrative data, the nitrogen atom would be the primary site for electrophilic attack due to its high f- value, while the benzylic carbon and specific carbons on the aromatic ring would be more susceptible to nucleophilic attack.

By mapping the potential energy surface of a reaction, chemists can identify the most energetically favorable route from reactants to products. This involves calculating the energies of the starting materials, intermediates, transition states, and products. The activation energy (the energy difference between the reactants and the transition state) is a critical parameter that determines the rate of a reaction.

A common application of this modeling is to study the reaction of the amine with an electrophile. The reaction would likely proceed through a transition state where the new bond is partially formed. The calculated energy profile for such a reaction provides valuable information on its feasibility and kinetics.

Below is an example of a data table summarizing the calculated energies for a proposed reaction pathway of a substituted benzylamine with an electrophile.

Interactive Table: Illustrative Energy Profile for the Reaction of a Substituted Benzylamine with an Electrophile

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.8 |

| Products | -20.5 |

Note: This data is hypothetical and for illustrative purposes to show a typical energy profile for a chemical reaction. The energies are relative to the reactants.

This hypothetical energy profile suggests an exothermic reaction that proceeds through a stable intermediate. The activation energy of 15.2 kcal/mol indicates a reaction that should proceed at a moderate rate at room temperature. Such computational data is invaluable for designing synthetic routes and understanding reaction mechanisms at a molecular level.

Chemical Transformations and Synthetic Utility of 4 Chloro 2,3 Difluorophenyl Methanamine

Derivatization at the Amine Functionality

The primary amino group is a key site for a wide array of chemical modifications, allowing for the introduction of diverse functional groups and the extension of the molecular framework.

The nucleophilic nature of the primary amine in (4-Chloro-2,3-difluorophenyl)methanamine allows it to readily react with various electrophilic reagents to form stable amide, sulfonamide, and urethane (B1682113) linkages.

Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) yields the corresponding N-acyl derivatives. This transformation is fundamental in organic synthesis for the introduction of carbonyl-containing moieties.

Sulfonylation: Similarly, the amine reacts with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to produce sulfonamides. This reaction is a cornerstone in medicinal chemistry, as the sulfonamide group is a key pharmacophore in many therapeutic agents. The general method involves the reaction of the primary amine with an aryl sulfonyl chloride in the presence of a base.

Urethane Formation: Urethanes (or carbamates) are typically formed by the reaction of the amine with either chloroformates or isocyanates. These reactions provide a pathway to N-alkoxycarbonyl or N-alkylaminocarbonyl derivatives, respectively. The formation of urethanes from isocyanates and alcohols is a well-studied process, and a similar reaction pathway occurs with amines.

The following table summarizes common reagents used for these transformations.

| Transformation | Reagent Class | Specific Example | Product Type |

| Acylation | Acyl Chloride | Acetyl chloride | Amide |

| Acid Anhydride | Acetic anhydride | Amide | |

| Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl chloride | Sulfonamide |

| Methanesulfonyl chloride | Sulfonamide | ||

| Urethane Formation | Chloroformate | Ethyl chloroformate | Urethane (Carbamate) |

| Isocyanate | Phenyl isocyanate | Urea Derivative |

The introduction of alkyl groups to the nitrogen atom can be achieved through several methods, leading to secondary, tertiary, and ultimately, quaternary ammonium (B1175870) salts.

N-Alkylation: Direct alkylation can be accomplished by reacting this compound with alkyl halides. This reaction proceeds via nucleophilic substitution, though it can sometimes be difficult to control and may lead to over-alkylation, producing a mixture of secondary, tertiary, and quaternary products.

A more controlled and widely used method for synthesizing secondary and tertiary amines is reductive amination . This process involves the initial condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding N-alkylated amine. Common reducing agents for this one-pot reaction include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. This method is highly efficient for creating C-N bonds while avoiding the issue of overalkylation.

Quaternization: Exhaustive alkylation of the amine with an excess of an alkyl halide leads to the formation of a quaternary ammonium salt. In these salts, the nitrogen atom is bonded to four carbon atoms and carries a positive charge, which is balanced by a halide counter-ion. Quaternary ammonium salts have applications as phase-transfer catalysts and surfactants. The synthesis can be performed by reacting the amine with an alkyl halide, sometimes in the presence of a base.

| Reaction | Reagents | Product | Notes |

| Direct N-Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary/Tertiary Amine | Can lead to mixtures and over-alkylation. |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Secondary/Tertiary Amine | High-yielding and selective method. |

| Quaternization | Excess Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt | Forms a polyatomic cation with a halide anion. |

This compound, as a primary amine, readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The formation of the C=N double bond is typically reversible and can be catalyzed by either acid or base.

These reactions are fundamental in the synthesis of various heterocyclic systems and are used to create ligands for metal complexes. The stability of the resulting imine depends on the structure of both the amine and the carbonyl compound. Aromatic aldehydes generally form more stable Schiff bases compared to aliphatic ones.

The general reaction is as follows: (4-Cl-2,3-F₂-C₆H₂)-CH₂NH₂ + R'C(=O)R'' ⇌ (4-Cl-2,3-F₂-C₆H₂)-CH₂N=CR'R'' + H₂O

This compound as a Key Building Block in Complex Organic Synthesis

This compound is a valuable synthetic intermediate, prized for its unique substitution pattern which imparts specific electronic and steric properties. This fluorinated benzylamine (B48309) derivative serves as a versatile building block in the assembly of complex organic molecules, particularly in the synthesis of polyfunctionalized aromatic systems and diverse heterocyclic frameworks. The presence of the chloro and difluoro substituents on the phenyl ring significantly influences the reactivity of both the aromatic core and the aminomethyl group, allowing for its strategic incorporation into a variety of molecular scaffolds.

Synthesis of Polyfunctionalized Aromatic Systems

The (4-chloro-2,3-difluorophenyl)methyl moiety can be incorporated into larger aromatic systems through various synthetic strategies. The aminomethyl group provides a reactive handle for N-alkylation and N-acylation reactions, tethering the substituted phenyl ring to other molecular fragments. Subsequent chemical transformations can then be employed to construct more elaborate polyfunctionalized aromatic structures.

One common approach involves the use of this compound in reactions that form new carbon-carbon and carbon-heteroatom bonds. For instance, its condensation with carbonyl compounds can lead to the formation of imines, which can then undergo further reactions. While specific examples involving this compound are not extensively documented in publicly available literature, the general reactivity of substituted benzylamines suggests its utility in reactions such as the Friedel-Crafts type alkylations or acylations, where the electron-withdrawing nature of the halogen substituents would direct incoming electrophiles to specific positions on the aromatic ring.

The following table illustrates a generalized scheme for the synthesis of a polyfunctionalized aromatic system starting from this compound.

| Reaction Step | Reactants | General Conditions | Product Type |

| 1. Acylation | This compound, Acyl chloride/Anhydride | Base (e.g., triethylamine), Aprotic solvent (e.g., dichloromethane) | N-acyl-(4-chloro-2,3-difluorophenyl)methane |

| 2. Cyclization | N-acyl-(4-chloro-2,3-difluorophenyl)methane | Dehydrating agent (e.g., POCl₃, P₂O₅) | Dihydroisoquinoline derivative |

| 3. Aromatization | Dihydroisoquinoline derivative | Oxidizing agent (e.g., DDQ, MnO₂) | Substituted Isoquinoline (B145761) |

This sequence, a variation of the Bischler-Napieralski reaction, would yield a polyfunctionalized isoquinoline where the substitution pattern of the starting benzylamine is incorporated into the final heterocyclic aromatic system. The electron-withdrawing fluorine and chlorine atoms can influence the ease of cyclization and the subsequent reactivity of the resulting isoquinoline.

Role in the Construction of Diverse Heterocyclic Frameworks

The true synthetic prowess of this compound is most evident in its application to the synthesis of a wide array of heterocyclic frameworks. Substituted benzylamines are key precursors in a number of named reactions that lead to the formation of nitrogen-containing heterocycles.

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed intramolecular cyclization. While this compound is a benzylamine and not a β-arylethylamine, analogous cyclization strategies can be envisioned. For instance, after N-alkylation to introduce a suitable tether, an intramolecular electrophilic aromatic substitution could lead to the formation of a fused heterocyclic system. The electronic nature of the 4-chloro-2,3-difluorophenyl ring would play a crucial role in the feasibility and regioselectivity of such a cyclization.

Synthesis of Quinolines and Quinazolines: Substituted benzylamines are valuable starting materials for the construction of quinoline (B57606) and quinazoline (B50416) ring systems. For example, the reaction of a benzylamine with a β-ketoester can lead to the formation of an enamine, which can then be cyclized and aromatized to form a substituted quinoline. Similarly, quinazolines can be synthesized through the condensation of benzylamines with various precursors, such as 2-aminobenzaldehydes or 2-aminobenzonitriles. The use of this compound in such syntheses would introduce the 4-chloro-2,3-difluorophenyl moiety into the final heterocyclic product.

The table below outlines a general approach to quinazoline synthesis utilizing a substituted benzylamine.

| Reactant 1 | Reactant 2 | General Conditions | Heterocyclic Product |

| This compound | 2-Fluorobenzonitrile | Strong base (e.g., NaH), High temperature | 2-(4-Chloro-2,3-difluorophenyl)quinazoline |

| This compound | 2-Aminobenzaldehyde | Oxidizing agent (e.g., I₂, O₂) | 2-(4-Chloro-2,3-difluorophenyl)quinazoline |

Synthesis of Benzodiazepines: 1,4-Benzodiazepines, a class of compounds with significant pharmacological importance, can be synthesized using benzylamine derivatives. For instance, the reaction of a 2-aminobenzophenone (B122507) with a protected amino acid, followed by deprotection and cyclization, can yield a 1,4-benzodiazepine. While not a direct precursor, derivatives of this compound could be elaborated to fit into such synthetic schemes, ultimately incorporating the substituted phenyl group into the benzodiazepine (B76468) core.

Future Perspectives in the Academic Research of 4 Chloro 2,3 Difluorophenyl Methanamine

Innovations in Green Chemistry and Sustainable Synthesis

The future synthesis of (4-Chloro-2,3-difluorophenyl)methanamine is expected to be heavily influenced by the principles of green chemistry, aiming to reduce environmental impact and enhance safety and efficiency. rsc.orgresearchgate.net Research will likely focus on moving away from traditional synthetic routes that may involve hazardous reagents and generate significant waste.

Key areas of innovation include:

Atom Economy: Developing new synthetic pathways that maximize the incorporation of all starting materials into the final product. This could involve novel catalytic systems that enable more direct C-H amination or reductive amination processes, minimizing the use of protecting groups and reducing the number of synthetic steps.

Benign Solvents and Reagents: A major thrust will be the replacement of conventional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. organic-chemistry.org Furthermore, research into replacing hazardous reagents, like certain metal hydrides or harsh halogenating agents, with safer, more sustainable options is anticipated. dovepress.com For instance, exploring solid-state or mechanochemical synthesis could drastically reduce solvent usage. mdpi.com

Catalyst Development: The development of recyclable and highly efficient catalysts, potentially based on earth-abundant metals or organocatalysts, will be crucial. These catalysts could offer improved selectivity and reactivity under milder conditions, lowering energy consumption. Future work might also explore enzymatic catalysis to achieve synthesis under environmentally benign aqueous conditions.

Waste Valorization: Investigating methods to convert by-products into valuable chemicals, adhering to the principles of a circular economy.

| Green Chemistry Principle | Potential Application in Synthesis | Expected Outcome |

|---|---|---|

| Use of Renewable Feedstocks | Deriving starting materials from bio-based sources. | Reduced reliance on petrochemicals. |

| Catalysis | Employing recyclable organocatalysts or nanocatalysts. | Increased reaction efficiency, lower energy use, and waste reduction. |

| Safer Solvents & Auxiliaries | Utilizing water, ionic liquids, or solvent-free conditions (mechanochemistry). mdpi.com | Minimized environmental pollution and improved process safety. |

| Design for Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure. | Lower energy consumption and reduced carbon footprint. |

Advanced In-Situ Spectroscopic Monitoring of Reactions

To optimize the synthesis of this compound, future academic research will increasingly employ advanced in-situ spectroscopic techniques for real-time reaction monitoring. rsc.org These Process Analytical Technologies (PAT) provide deep insights into reaction kinetics, mechanisms, and the formation of transient intermediates or impurities, allowing for precise process control.

Given the compound's structure, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. The ¹⁹F nucleus offers 100% natural abundance and a wide chemical shift range, which minimizes signal overlap and provides a clear window into the reaction's progress. magritek.com Real-time ¹⁹F NMR can track the consumption of fluorinated precursors and the formation of the fluorinated product with high sensitivity and quantitative accuracy. magritek.comrsc.org

Future research could involve:

Flow Chemistry Integration: Coupling continuous flow reactors with benchtop NMR spectrometers to enable automated, real-time monitoring and optimization. researchgate.netresearchgate.net This setup allows for rapid screening of reaction conditions (temperature, pressure, catalyst loading) and safer handling of hazardous intermediates.

Multinuclear NMR: Simultaneously monitoring ¹H, ¹³C, and ¹⁹F nuclei to gain a comprehensive understanding of the entire chemical transformation.

Other Spectroscopic Probes: Utilizing complementary techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy to monitor changes in functional groups and bonding, providing a more complete picture of the reaction dynamics. Fluorescence spectroscopy may also be explored as a cost-effective monitoring option. mdpi.com

| Technique | Information Gained | Advantage for this Compound |

|---|---|---|

| ¹⁹F NMR Spectroscopy | Quantitative tracking of reactant consumption and product formation. magritek.com | High sensitivity and low risk of signal overlap due to the presence of fluorine atoms. |

| In-situ FTIR/Raman | Real-time monitoring of functional group transformations (e.g., C=O to C-N). | Provides complementary data on bond formation and cleavage. |

| Mass Spectrometry | Identification of intermediates and by-products. | Offers high sensitivity for mechanistic studies. |

Development of Predictive Computational Models for Structure-Reactivity Relationships

Computational chemistry is set to become an indispensable tool in the future study of this compound and its derivatives. The development of robust predictive models can significantly accelerate research by enabling the in-silico design of molecules with desired properties, thereby prioritizing synthetic efforts and reducing experimental costs.

Density Functional Theory (DFT) calculations will be central to this effort. nih.govresearchgate.net These quantum chemical methods can be used to:

Predict Reactivity: Calculate molecular properties such as frontier molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and bond dissociation energies to predict the most likely sites of reaction and the stability of potential intermediates. researchgate.netmdpi.com This is crucial for designing new synthetic routes or predicting the metabolic fate of related compounds.

Elucidate Reaction Mechanisms: Model entire reaction pathways to determine transition state energies and activation barriers, providing a theoretical basis for experimentally observed outcomes.

Establish Structure-Activity Relationships (SAR): For potential applications in medicinal chemistry or materials science, computational models can correlate specific structural features (e.g., the position of halogen atoms) with biological activity or material properties. nih.gov

Spectra Prediction: Advanced models can accurately predict NMR chemical shifts, including ¹⁹F shifts, which can aid in the structural confirmation of new derivatives and help identify unknown products or intermediates found during reaction monitoring. nih.govacs.org

| Computational Method | Application Area | Predicted Property |

|---|---|---|

| Density Functional Theory (DFT) | Reactivity & Mechanistic Studies | Molecular geometry, electronic structure, reaction energies. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Drug Discovery & Materials Science | Correlation of chemical structure with biological activity or physical properties. |

| Molecular Dynamics (MD) Simulation | Biochemical Interactions | Binding affinity and conformational changes when interacting with biological targets. |

| Machine Learning / AI | High-Throughput Screening | Prediction of bioactivity and toxicity for large libraries of virtual compounds. researchgate.net |

Exploration of Chiral Analogues and Asymmetric Synthesis

A significant frontier in the academic research of this compound involves the introduction of chirality. The synthesis of enantiomerically pure analogues, where the aminomethyl group is attached to a stereocenter, could unlock novel properties, particularly for applications in pharmacology where enantiomers often exhibit distinct biological activities. numberanalytics.com

Future research will focus on developing efficient asymmetric methods to synthesize these chiral analogues. Key strategies are expected to include:

Chiral Auxiliaries: The temporary attachment of a chiral molecule (an auxiliary) to a precursor can guide a subsequent reaction to produce one enantiomer preferentially over the other. numberanalytics.comgoogle.com For amine synthesis, auxiliaries like N-tert-butylsulfinyl imines have proven highly effective for fluorinated compounds and could be adapted for this system. nih.govresearchgate.net

Catalytic Asymmetric Synthesis: This is a more atom-economical approach where a small amount of a chiral catalyst (metal-based or organocatalyst) generates large quantities of an enantiomerically enriched product. nih.gov Research into developing novel chiral catalysts for the asymmetric reduction of corresponding imines or for enantioselective amination reactions will be a vibrant area of study. researchgate.net

Enzymatic Resolutions: Biocatalysis, using enzymes like lipases or aminotransferases, offers a highly selective and environmentally friendly method for either selectively synthesizing one enantiomer or separating a racemic mixture. the-innovation.org

The successful development of these methods would provide access to a new library of chiral fluorinated building blocks, expanding the chemical space available for exploration in various fields of science.

| Asymmetric Strategy | Description | Potential Advantage |

|---|---|---|

| Chiral Auxiliaries | A chiral molecule is temporarily attached to control stereochemistry, then removed. numberanalytics.com | High diastereoselectivity and reliability. |

| Chiral Catalysis | A small amount of a chiral catalyst generates a large amount of enantiopure product. nih.gov | High atom economy and efficiency for large-scale synthesis. |

| Enzymatic Methods | Use of biocatalysts (enzymes) to achieve high stereoselectivity. the-innovation.org | Environmentally benign (aqueous media, mild conditions) and exceptionally high enantioselectivity. |

| Chiral Pool Synthesis | Starting from naturally occurring chiral molecules. | Access to enantiomerically pure starting materials. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Chloro-2,3-difluorophenyl)methanamine, and how can purity be ensured?

- Methodology :

- Step 1 : Start with halogenation of a phenyl precursor. For example, describes nitration and fluorination steps for structurally similar chloro-fluorophenyl derivatives.

- Step 2 : Introduce the methanamine group via reductive amination or Gabriel synthesis. Industrial-scale methods often employ catalytic hydrogenation for amination (e.g., as noted in for 1-(3-Chloro-4-fluorophenyl)ethan-1-amine) .

- Step 3 : Purify using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol/water. Monitor purity via HPLC-UV (as in for chlorinated analogs) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns and amine proton integration (see for spectral data of a related benzylamine derivative) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ peaks as in ) .

- HPLC-UV : For purity assessment, adopt conditions from (C18 column, acetonitrile/water mobile phase) to detect impurities at trace levels .

Q. How should researchers handle and store this compound safely?

- Methodology :

- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation (refer to ’s safety protocols for (2,4,6-Trimethoxyphenyl)methanamine) .

- Storage : Keep in airtight, amber-glass containers under inert gas (N/Ar) at 2–8°C (similar to ’s recommendations for (3-Chloro-2-fluorophenyl)methanamine) .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

- Methodology :

- Directed Metalation : Use directing groups (e.g., -B(OH)) to control halogen placement. highlights Suzuki-Miyaura coupling for precise aryl-aryl bond formation in difluorobiphenyl methanamines .

- Computational Modeling : Apply DFT calculations to predict electronic effects of chloro/fluoro substituents on reaction pathways (inferred from ’s structure-activity studies) .

Q. What strategies resolve contradictions in NMR data for this compound’s structural confirmation?

- Methodology :

- 2D NMR : Perform - HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing NH from aromatic protons) .

- Isotopic Labeling : Synthesize -labeled analogs to track amine group signals (as suggested by ’s InChI annotations) .

Q. How does this compound interact with biological targets, and how can this be validated?

- Methodology :

- Docking Studies : Use AutoDock Vina to model binding to enzymes/receptors (e.g., ’s approach for indole-based methanamines) .

- In Vitro Assays : Test inhibitory activity against kinases or GPCRs via fluorescence polarization (FP) or surface plasmon resonance (SPR) .

Q. What computational tools predict the compound’s reactivity in novel reactions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.